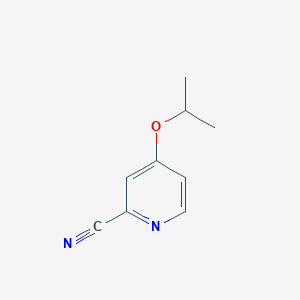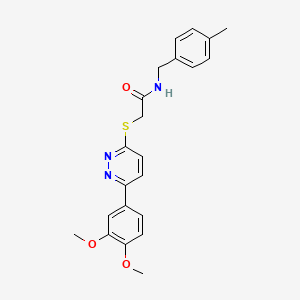![molecular formula C14H21N5O3 B2864965 (2S)-3-Methyl-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]butanoic acid CAS No. 1374565-53-3](/img/structure/B2864965.png)
(2S)-3-Methyl-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-Methyl-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]butanoic acid, also known as MPQA, is a synthetic compound that has been extensively studied for its potential use in scientific research. MPQA is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which has been implicated in a variety of cellular processes including DNA repair, chromatin remodeling, and cell death. The purpose of
Mécanisme D'action
(2S)-3-Methyl-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]butanoic acid acts as a potent inhibitor of PARP-1 by binding to the enzyme's catalytic domain and preventing its ability to catalyze the transfer of ADP-ribose units from NAD+ to target proteins. This inhibition of PARP-1 activity has been shown to have a variety of effects on cellular function, including the induction of apoptosis, the inhibition of DNA repair, and the modulation of chromatin structure.
Biochemical and Physiological Effects:
The inhibition of PARP-1 by (2S)-3-Methyl-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]butanoic acid has been shown to have a variety of biochemical and physiological effects. In cancer cells, PARP-1 inhibition by (2S)-3-Methyl-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]butanoic acid has been shown to induce apoptosis and inhibit cell proliferation. In animal models of cancer, (2S)-3-Methyl-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]butanoic acid has been shown to inhibit tumor growth and increase survival rates. (2S)-3-Methyl-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]butanoic acid has also been shown to modulate the expression of genes involved in DNA repair and chromatin remodeling.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-3-Methyl-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]butanoic acid has several advantages for use in scientific research. It is a potent and specific inhibitor of PARP-1, making it a valuable tool for investigating the role of this enzyme in various cellular processes. Additionally, (2S)-3-Methyl-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]butanoic acid is relatively easy to synthesize and has good solubility in aqueous solutions.
However, there are also some limitations to the use of (2S)-3-Methyl-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]butanoic acid in lab experiments. Its potency as an inhibitor of PARP-1 can make it difficult to determine the specific effects of PARP-1 inhibition on cellular function, as other cellular processes may also be affected. Additionally, the potential off-target effects of (2S)-3-Methyl-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]butanoic acid on other cellular processes are not well understood.
Orientations Futures
There are several future directions for research on (2S)-3-Methyl-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]butanoic acid. One area of interest is the development of more potent and specific PARP-1 inhibitors that may have greater therapeutic potential for the treatment of cancer and other diseases. Additionally, further studies are needed to better understand the biochemical and physiological effects of PARP-1 inhibition by (2S)-3-Methyl-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]butanoic acid, as well as its potential off-target effects on other cellular processes. Finally, the potential use of (2S)-3-Methyl-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]butanoic acid as a tool for investigating the role of PARP-1 in various cellular processes warrants further investigation.
Méthodes De Synthèse
The synthesis of (2S)-3-Methyl-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]butanoic acid involves a multi-step process that begins with the reaction of 4-(4-aminopiperidin-1-yl)pyrimidine-2-carboxylic acid with N,N-dimethylformamide dimethyl acetal to form the corresponding imidate. The imidate is then reacted with (S)-3-methyl-2-oxo-pentanoic acid to form the desired (2S)-3-Methyl-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]butanoic acid product.
Applications De Recherche Scientifique
(2S)-3-Methyl-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]butanoic acid has been used extensively in scientific research to investigate the role of PARP-1 in various cellular processes. PARP-1 is involved in DNA repair, chromatin remodeling, and cell death, and its inhibition by (2S)-3-Methyl-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]butanoic acid has been shown to have a variety of effects on cellular function. (2S)-3-Methyl-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]butanoic acid has been used to study the effects of PARP-1 inhibition on cancer cell lines, as well as in animal models of cancer.
Propriétés
IUPAC Name |
(2S)-3-methyl-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O3/c1-10(2)11(12(20)21)17-14(22)19-8-6-18(7-9-19)13-15-4-3-5-16-13/h3-5,10-11H,6-9H2,1-2H3,(H,17,22)(H,20,21)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNUVWKXIBKXMI-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)N1CCN(CC1)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)N1CCN(CC1)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-Methyl-2-({[4-(2-pyrimidinyl)piperazino]carbonyl}amino)butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2864882.png)


![N~5~-(3-bromophenyl)-3-[1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2864887.png)
![N-[2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide](/img/structure/B2864889.png)
![N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2864890.png)

![2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2864893.png)
![7-isopentyl-1-isopropyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2864894.png)

![N-{3-[5-(4-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2864897.png)
![1-(3-chloro-4-methylphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2864899.png)

![S-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]-5-hydroxy-3-(thiophen-3-yl)pentane-1-sulfonamido](/img/structure/B2864903.png)